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molecular formula C10H13FN2 B8726411 5-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine

5-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine

Cat. No. B8726411
M. Wt: 180.22 g/mol
InChI Key: HATYEKUSGZKMLY-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

A suspension of 10% Pd/C (30 mg) in a mixture of IMS (3 mL) and EtOAc (5 mL) was stirred under an atmosphere of hydrogen for 15 min before a solution of 5-fluoro-2-methyl-8-nitro-1,2-dihydroquinoline (76.8 mg, 0.369 mmol) in EtOAc (15 mL) was added. The reaction mixture was stirred at RT under a hydrogen atmosphere for 20 h. The suspension was then filtered through a pad of Celite® and the filtrate was concentrated in vacuo affording a mixture of the title compound and 5-fluoro-2-methylquinolin-8-ylamine as a purple oil. LCMS (Method J): RT 1.90 min (28%) [M+H]+ 181 and 2.26 min (42%) [M+H]+ 177
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-fluoro-2-methyl-8-nitro-1,2-dihydroquinoline
Quantity
76.8 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
IMS
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]([CH3:15])[NH:7]2.FC1C=CC(N)=C2C=1C=CC(C)=N2>CCOC(C)=O.[Pd]>[F:1][C:2]1[CH:11]=[CH:10][C:9]([NH2:12])=[C:8]2[C:3]=1[CH2:4][CH2:5][CH:6]([CH3:15])[NH:7]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2C=CC(=NC2=C(C=C1)N)C
Step Two
Name
5-fluoro-2-methyl-8-nitro-1,2-dihydroquinoline
Quantity
76.8 mg
Type
reactant
Smiles
FC1=C2C=CC(NC2=C(C=C1)[N+](=O)[O-])C
Name
Quantity
15 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
IMS
Quantity
3 mL
Type
solvent
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT under a hydrogen atmosphere for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The suspension was then filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
affording

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=C2CCC(NC2=C(C=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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